molecular formula C18H19F3N4O2S2 B2944638 N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 392296-93-4

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2944638
CAS No.: 392296-93-4
M. Wt: 444.49
InChI Key: XJTGRLHNTILTBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted with a cyclohexanecarboxamide group and a 2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethylthio side chain. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to π-π stacking and hydrogen-bonding interactions, common in bioactive molecules .

Properties

IUPAC Name

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2S2/c19-18(20,21)12-8-4-5-9-13(12)22-14(26)10-28-17-25-24-16(29-17)23-15(27)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTGRLHNTILTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiadiazole ring, a trifluoromethyl group, and a cyclohexanecarboxamide moiety. The molecular formula is C16H17F3N4O2SC_{16}H_{17}F_3N_4O_2S, with a molecular weight of approximately 418.45 g/mol.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its cytotoxicity, anti-inflammatory properties, and potential as an anticancer agent.

Cytotoxicity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds containing the thiadiazole nucleus have shown promising results in inhibiting the growth of HeLa and MCF-7 cancer cell lines. The IC50 values for these compounds ranged from 29 μM to 73 μM, indicating moderate efficacy against these cell types .

CompoundCell LineIC50 (μM)
3cHeLa29
3dMCF-773

The mechanism through which this compound exerts its biological effects may involve the inhibition of key signaling pathways associated with cancer progression. Notably, the NF-kB signaling pathway has been identified as a target for similar thiadiazole derivatives. Inhibition of this pathway can lead to reduced proliferation and increased apoptosis in cancer cells .

Case Studies

  • Thiadiazole Derivatives in Cancer Treatment : A study highlighted the synthesis and evaluation of various thiadiazole derivatives, including those similar to this compound. The findings suggested enhanced cytotoxicity when combined with specific substituents like phthalimide .
  • Anti-inflammatory Properties : Another investigation reported that similar compounds demonstrated significant anti-inflammatory effects through inhibition of pro-inflammatory cytokines. This suggests potential applications beyond oncology into inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3,4-Thiadiazole Derivatives

Key Structural Variations and Bioactivity:

Compound Name Substituents on Thiadiazole Biological Activity Reference
N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CF₃-phenyl, cyclohexanecarboxamide Inferred antitumor/antimicrobial
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) Methylthio, phenylcarboxamide Antimicrobial
N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides Trichloroethyl, phenylamino Antimicrobial
  • The cyclohexanecarboxamide may enhance binding to hydrophobic enzyme pockets compared to phenylcarboxamide in 4a .

Trifluoromethyl-Substituted Analogs

Impact of CF₃ on Pharmacokinetics:

Compound Name CF₃ Position Half-Life (in vitro) Solubility (µg/mL)
This compound 2-position on phenyl ~6.2 h (estimated) ~15 (PBS)
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide 4-position on phenyl ~4.8 h ~22 (PBS)
  • Analysis: The 2-CF₃ substitution in the target compound may reduce steric hindrance compared to 4-CF₃ analogs, improving target engagement . However, solubility is lower due to the hydrophobic cyclohexane group .

Carboxamide-Linked Derivatives

Role of Carboxamide Linkers:

Compound Name Carboxamide Group Hydrogen-Bond Donor/Acceptor Bioactivity IC₅₀ (µM)
This compound Cyclohexanecarboxamide 2 donors, 3 acceptors Not reported
N-(4-(5-Oxo-2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6(5H)-yl)phenyl)acetamide Acetamide 1 donor, 2 acceptors 12.3 (Antitumor)

Methodological Considerations for Similarity Assessment

  • Structural Similarity: Fingerprint-based algorithms (e.g., Tanimoto coefficient) show ~70% similarity between the target compound and 5-(methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide, primarily due to the thiadiazole-carboxamide backbone .
  • Functional Similarity: Pharmacophore modeling suggests shared features (thiadiazole ring, carboxamide) with antitumor thiadiazoles, but the CF₃ group may confer unique target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.